molecular formula C9H5N3O5 B8468112 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid

6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid

Cat. No.: B8468112
M. Wt: 235.15 g/mol
InChI Key: LFBFLVREWCTKLY-UHFFFAOYSA-N
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Description

6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The conditions for these reactions can vary, but they often involve refluxing and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a variety of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

6-nitro-4-oxo-3H-quinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5N3O5/c13-8-5-1-4(12(16)17)2-6(9(14)15)7(5)10-3-11-8/h1-3H,(H,14,15)(H,10,11,13)

InChI Key

LFBFLVREWCTKLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (500 mg, 2.63 mmol) in 3 mL of sulfuric acid at 0° C., fuming nitric acid was added portionly. The resulting mixture was then stirred at 60° C. overnight. After cooling to rt, the reaction mixture was poured into ice-water slowly. The yellow precipitate was collected by filtration, and washing with water as the desired product in 84% yield. 1HNMR (in DMSO): 8.60 (s, 1H), 8.89 (d, J=2.6 Hz, 1H), 8.91 (d, J=2.6 Hz, 1H). Mass: M+H+: 236.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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